

Spectroscopic comparison of 2-Bromo-6-(pyrrolidin-1-yl)pyridine and its analogues

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Compound of Interest

Compound Name: 2-Bromo-6-(pyrrolidin-1-yl)pyridine

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Spectroscopic Comparison of 2-Halo-6-(pyrrolidin-1-yl)pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **2-Bromo-6-(pyrrolidin-1-yl)pyridine** and its chloro and iodo analogues. The objective is to offer a clear, data-driven comparison to aid in the identification, characterization, and development of these compounds. The information is presented through structured data tables, detailed experimental protocols, and a clarifying structural diagram.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for **2-Bromo-6-(pyrrolidin-1-yl)pyridine** and its analogues. This data is essential for confirming the structure and purity of these compounds.

Compound	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)	IR (cm ⁻¹)	Mass Spec (m/z)
2-Bromo-6-(pyrrolidin-1-yl)pyridine	C ₉ H ₁₁ BrN ₂	227.10[1]	Data not available	Data not available	Data not available	Data not available
2-Chloro-6-(pyrrolidin-1-yl)pyridine	C ₉ H ₁₁ ClN ₂	182.65[2]	Data not available	Data not available	Data not available	Data not available
2-Iodo-6-(pyrrolidin-1-yl)pyridine	C ₉ H ₁₁ IN ₂	274.10	Data not available	Data not available	Data not available	Data not available

Note: Comprehensive experimental spectroscopic data for these specific compounds is not readily available in public databases. The provided molecular formulas and weights are based on information from chemical suppliers.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide. These represent standard methodologies for the analysis of organic compounds like the 2-halo-6-(pyrrolidin-1-yl)pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3][4] Ensure the sample is fully dissolved; if not, filter the solution through a pipette with a cotton plug.[3]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

- **Data Acquisition:** Acquire the spectrum at room temperature. Standard acquisition parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy:

- **Sample Preparation:** Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of the compound in 0.7 mL of a deuterated solvent.[4]
- **Instrumentation:** Use a high-field NMR spectrometer equipped with a broadband probe.
- **Data Acquisition:** Acquire the spectrum with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[5] A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.[6]
- **Data Processing:** Process the data similarly to ¹H NMR spectra. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method or the mull technique is common.[7]
 - **KBr Pellet:** Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.
 - **Nujol Mull:** Grind the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[8]
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from

the sample spectrum.

- **Data Analysis:** The resulting spectrum is a plot of percent transmittance versus wavenumber (cm^{-1}). Absorption bands are analyzed for their position, intensity, and shape to identify functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).[9][10] EI involves bombarding the sample with a high-energy electron beam, often causing fragmentation.[11] ESI is a softer ionization technique that produces ions from a solution.[10]
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12]
- **Detection:** An ion detector measures the abundance of ions at each m/z value.
- **Data Presentation:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . The molecular ion peak (M^+) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.[13]

Molecular Structure

The diagram below illustrates the general chemical structure of the 2-halo-6-(pyrrolidin-1-yl)pyridine analogues, where 'X' represents the halogen atom (Br, Cl, or I).

General structure of 2-Halo-6-(pyrrolidin-1-yl)pyridine analogues.

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